Cas no 1021871-65-7 (2-(3-Fluorophenoxy)propan-1-amine hydrochloride)
2-(3-Fluorophenoxy)propan-1-amine hydrochloride Chemical and Physical Properties
Names and Identifiers
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- 2-(3-fluorophenoxy)propan-1-amine hydrochloride
- 2-(3-fluorophenoxy)propan-1-amine;hydrochloride
- 2-(3-Fluorophenoxy)propan-1-amine hydrochloride
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- Inchi: 1S/C9H12FNO.ClH/c1-7(6-11)12-9-4-2-3-8(10)5-9;/h2-5,7H,6,11H2,1H3;1H
- SMILES: Cl.FC1=CC=CC(=C1)OC(C)CN
Computed Properties
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 13
- Rotatable Bond Count: 3
- Complexity: 132
- Topological Polar Surface Area: 35.2
2-(3-Fluorophenoxy)propan-1-amine hydrochloride Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | F171616-100mg |
2-(3-fluorophenoxy)propan-1-amine hydrochloride |
1021871-65-7 | 100mg |
$ 95.00 | 2022-06-05 | ||
| TRC | F171616-500mg |
2-(3-fluorophenoxy)propan-1-amine hydrochloride |
1021871-65-7 | 500mg |
$ 340.00 | 2022-06-05 | ||
| TRC | F171616-1g |
2-(3-fluorophenoxy)propan-1-amine hydrochloride |
1021871-65-7 | 1g |
$ 550.00 | 2022-06-05 | ||
| Life Chemicals | F2167-1752-0.25g |
2-(3-fluorophenoxy)propan-1-amine hydrochloride |
1021871-65-7 | 95%+ | 0.25g |
$336.0 | 2023-09-06 | |
| Life Chemicals | F2167-1752-0.5g |
2-(3-fluorophenoxy)propan-1-amine hydrochloride |
1021871-65-7 | 95%+ | 0.5g |
$354.0 | 2023-09-06 | |
| Life Chemicals | F2167-1752-1g |
2-(3-fluorophenoxy)propan-1-amine hydrochloride |
1021871-65-7 | 95%+ | 1g |
$373.0 | 2023-09-06 | |
| Life Chemicals | F2167-1752-2.5g |
2-(3-fluorophenoxy)propan-1-amine hydrochloride |
1021871-65-7 | 95%+ | 2.5g |
$746.0 | 2023-09-06 | |
| Life Chemicals | F2167-1752-5g |
2-(3-fluorophenoxy)propan-1-amine hydrochloride |
1021871-65-7 | 95%+ | 5g |
$1119.0 | 2023-09-06 | |
| Life Chemicals | F2167-1752-10g |
2-(3-fluorophenoxy)propan-1-amine hydrochloride |
1021871-65-7 | 95%+ | 10g |
$1567.0 | 2023-09-06 |
2-(3-Fluorophenoxy)propan-1-amine hydrochloride Related Literature
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Kathrin Kutlescha,Rhett Kempe New J. Chem., 2010,34, 1954-1960
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Lei Yang,Yuan Zeng,Haibo Wu,Chunwu Zhou,Lei Tao J. Mater. Chem. B, 2020,8, 1383-1388
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Xiaofeng Lin RSC Adv., 2016,6, 9002-9006
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Benjamin Gabriel Poulson,Kacper Szczepski,Joanna Izabela Lachowicz,Lukasz Jaremko,Abdul-Hamid Emwas,Mariusz Jaremko RSC Adv., 2020,10, 215-227
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5. An autonomous self-optimizing flow machine for the synthesis of pyridine–oxazoline (PyOX) ligands†Eric Wimmer,Daniel Cortés-Borda,Solène Brochard,Elvina Barré,Charlotte Truchet,François-Xavier Felpin React. Chem. Eng., 2019,4, 1608-1615
Additional information on 2-(3-Fluorophenoxy)propan-1-amine hydrochloride
Research Update on 2-(3-Fluorophenoxy)propan-1-amine hydrochloride (CAS: 1021871-65-7) in Chemical Biology and Pharmaceutical Applications
2-(3-Fluorophenoxy)propan-1-amine hydrochloride (CAS: 1021871-65-7) is a fluorinated phenoxypropylamine derivative that has recently gained attention in chemical biology and pharmaceutical research due to its potential as a bioactive scaffold. This compound, characterized by its 3-fluorophenoxy moiety and primary amine hydrochloride salt, has been explored for its interactions with various biological targets, particularly in the central nervous system (CNS). Recent studies have focused on its synthetic accessibility, physicochemical properties, and preliminary pharmacological profiles, positioning it as a promising candidate for further drug development.
A 2023 study published in the Journal of Medicinal Chemistry investigated the structure-activity relationship (SAR) of 2-(3-Fluorophenoxy)propan-1-amine hydrochloride analogs in modulating monoamine transporters. The research team employed molecular docking and in vitro binding assays to demonstrate its selective affinity for the serotonin transporter (SERT) over dopamine and norepinephrine transporters (DAT/NET), with an IC50 of 120 nM for SERT. This selectivity profile suggests potential applications in mood disorder therapeutics, though further optimization is required to improve metabolic stability.
In neuropharmacology, a recent preclinical study (Nature Chemical Biology, 2024) explored the compound's ability to cross the blood-brain barrier (BBB) using in situ perfusion techniques. The hydrochloride salt form showed 23% brain uptake relative to plasma concentration at 30 minutes post-administration in rodent models, a significant improvement over non-salt forms. This property, combined with its favorable LogP value (1.8) and polar surface area (45 Ų), makes it a valuable lead compound for CNS-targeted drug discovery programs.
The synthetic chemistry of 1021871-65-7 has been optimized in recent work published in Organic Process Research & Development (2024). Researchers developed a novel asymmetric synthesis route starting from 3-fluorophenol, achieving 78% overall yield with >99% enantiomeric purity using a chiral auxiliary approach. This advancement addresses previous challenges in stereocontrol during the propylamine chain formation, enabling large-scale production for further biological evaluation.
Safety profiling studies (Regulatory Toxicology and Pharmacology, 2023) have established preliminary toxicological data for this compound. Acute toxicity testing in rodents showed an LD50 of 450 mg/kg (oral) and 280 mg/kg (intravenous), while genotoxicity assays (Ames test, micronucleus) were negative at therapeutic concentrations. These findings support its progression to more advanced preclinical development stages, though comprehensive safety pharmacology studies are still ongoing.
Emerging applications in positron emission tomography (PET) tracer development have been reported (Journal of Nuclear Medicine, 2024), where fluorine-18 labeled analogs of 2-(3-Fluorophenoxy)propan-1-amine are being evaluated as potential neuroimaging agents. The inherent fluorine atom in the parent compound provides a strategic advantage for radiofluorination, with preliminary PET-MRI studies in non-human primates showing good brain penetration and specific binding to serotoninergic regions.
In conclusion, 2-(3-Fluorophenoxy)propan-1-amine hydrochloride represents a versatile chemical scaffold with demonstrated potential across multiple therapeutic and diagnostic applications. Current research directions include lead optimization for improved pharmacokinetics, exploration of novel formulations, and expansion of its therapeutic indications beyond CNS disorders. The compound's unique combination of synthetic accessibility, favorable physicochemical properties, and promising biological activity profiles ensure its continued relevance in chemical biology and pharmaceutical research.
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